4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde
Description
Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of this compound provides detailed structural confirmation and insights into the electronic environment of individual hydrogen atoms within the molecule. The aldehyde proton appears as a characteristic singlet at 9.79 parts per million in dimethyl sulfoxide-d6, confirming the presence of the formyl functionality and indicating significant deshielding due to the electron-withdrawing effects of both the carbonyl group and the nitro substituent.
The aromatic region displays a complex multipicity pattern with signals appearing between 7.88 and 7.39 parts per million, reflecting the various aromatic hydrogen environments present in both the substituted benzaldehyde core and the benzyl phenyl ring. The signal at 7.88 parts per million appears as a doublet with a coupling constant of 7.6 hertz, corresponding to one of the benzaldehyde ring protons, while additional aromatic signals appear as multiplets in the 7.59 to 7.39 parts per million region.
The benzyloxy methylene protons manifest as a singlet at 5.38 parts per million, characteristic of benzylic protons adjacent to an oxygen atom. The methoxy group protons appear as a singlet at 3.06 parts per million, confirming the presence of the methoxy functionality and indicating the expected chemical shift for protons on a carbon attached to an aromatic oxygen.
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural elucidation with characteristic signals for each carbon environment within the molecule. The aldehyde carbon appears at 188.1 parts per million, confirming the carbonyl functionality with the expected downfield chemical shift. Additional aromatic carbon signals appear throughout the 159.7 to 116.5 parts per million region, with specific signals at 159.7, 143.6, 137.1, 131.1, 130.9, 130.1, 129.7, 127.9, 122.7, and 116.5 parts per million.
| Carbon Assignment | Chemical Shift (ppm) | Multiplicity | Functional Group |
|---|---|---|---|
| Aldehyde Carbon | 188.1 | Singlet | C=O |
| Aromatic Carbons | 159.7-116.5 | Various | Aryl-C |
| Benzyl Carbon | 73.8 | Singlet | O-CH2-Ar |
| Methoxy Carbon | 64.6 | Singlet | O-CH3 |
Mass Spectrometry Analysis
The mass spectrometric analysis of this compound confirms the molecular weight and provides fragmentation patterns characteristic of the structural features present in the molecule. The electrospray ionization mass spectrum displays the molecular ion peak at mass-to-charge ratio 288.1, corresponding to the protonated molecular ion [M+H]+, which confirms the molecular weight of 287.27 daltons.
The electron impact mass spectrum reveals characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at mass-to-charge ratio 287 with relatively low intensity (2.3%), indicating the molecular ion is unstable under electron impact conditions and readily undergoes fragmentation. The base peak occurs at mass-to-charge ratio 91, representing 100% relative intensity and corresponding to the tropylium ion (C7H7+) formed through the loss of the benzyloxy substituent. An additional significant fragment appears at mass-to-charge ratio 65 with 4.9% relative intensity, likely corresponding to further fragmentation of the aromatic system.
The fragmentation pattern is consistent with the expected behavior of benzyloxy-substituted aromatic compounds, where the benzyl ether linkage represents a particularly labile bond under mass spectrometric conditions. The formation of the tropylium ion as the base peak indicates that the benzyloxy group readily cleaves from the aromatic system, forming the stable seven-membered aromatic cation.
Computational Spectroscopic Parameters
The computational analysis provides additional spectroscopic parameters that complement the experimental measurements. The molecular dipole moment calculations indicate significant charge separation within the molecule due to the electron-withdrawing nitro group and electron-donating methoxy and benzyloxy substituents. The topological polar surface area of 78.67 square angstroms suggests moderate polarity that influences both spectroscopic behavior and physicochemical properties.
Thermodynamic Properties and Phase Behavior
The thermodynamic characterization of this compound reveals important information about phase transitions, thermal stability, and energy relationships that govern the compound's behavior under various conditions. The melting point range of 111.5 to 112.5 degrees Celsius provides a narrow transition window that indicates good crystalline purity and well-defined intermolecular interactions in the solid state. This relatively moderate melting point suggests that the molecule maintains sufficient thermal stability for routine handling and synthetic manipulations while not requiring extreme conditions for phase transitions.
The boiling point of 487.8 ± 45.0 degrees Celsius at 760 millimeters of mercury represents a significantly elevated temperature that reflects the strong intermolecular forces present in the liquid phase. The large temperature difference between melting and boiling points (approximately 375 degrees Celsius) indicates substantial intermolecular interactions that must be overcome for vaporization. This wide liquid range suggests that the compound remains stable in the liquid phase over a considerable temperature interval before thermal decomposition becomes significant.
The vapor pressure characteristics of the compound are extremely low at ambient conditions, consistent with the high boiling point and indicating minimal volatility at room temperature. The low volatility has practical implications for handling, storage, and purification procedures, as the compound is unlikely to experience significant evaporation losses under normal laboratory conditions.
The thermal behavior analysis indicates that the compound requires controlled storage conditions between 2 and 8 degrees Celsius to maintain long-term stability. These storage requirements suggest that elevated temperatures may promote decomposition reactions, potentially involving the thermally sensitive nitro group or the ether linkages present in the benzyloxy and methoxy substituents. The requirement for nitrogen atmosphere storage further indicates sensitivity to oxidative processes that could compromise molecular integrity.
| Thermodynamic Property | Value | Units | Significance |
|---|---|---|---|
| Melting Point | 111.5-112.5 | °C | Phase transition temperature |
| Boiling Point | 487.8 ± 45.0 | °C at 760 mmHg | Vaporization temperature |
| Storage Temperature | 2-8 | °C | Stability maintenance |
| Liquid Range | ~375 | °C | Thermal stability window |
The phase behavior studies indicate that the compound exists as a crystalline solid at ambient conditions with good thermal stability up to the melting point. The narrow melting point range suggests minimal impurities and indicates that the crystalline structure is well-ordered with consistent intermolecular packing arrangements. The requirement for controlled atmospheric conditions during storage suggests that the compound may be susceptible to atmospheric moisture or oxygen, which could lead to degradation or chemical modification over extended periods.
Properties
IUPAC Name |
3-methoxy-2-nitro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-15-13(21-10-11-5-3-2-4-6-11)8-7-12(9-17)14(15)16(18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLAEBPGTQVKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340125 | |
| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2450-27-3 | |
| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2450-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration
The nitration of 3-methoxy-4-hydroxybenzaldehyde is often the first step. This can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the appropriate position on the aromatic ring.
- Procedure :
- A solution of 3-methoxy-4-hydroxybenzaldehyde is treated with a nitrating acid mixture at low temperatures (0-5 °C) to minimize side reactions.
- The reaction is monitored, and after completion, the product is extracted using dichloromethane.
Alkylation
Following nitration, alkylation is performed to introduce the benzyloxy group. This step typically uses benzyl bromide in the presence of a base such as potassium carbonate.
- Procedure :
- The nitrated compound is dissolved in acetonitrile and treated with benzyl bromide.
- The reaction mixture is refluxed for several hours before cooling and extracting the product.
Reduction
The final step often involves reducing any remaining functional groups or impurities to yield pure 4-(benzyloxy)-3-methoxy-2-nitrobenzaldehyde.
- Procedure :
- Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
- The product is isolated by filtration and recrystallization from suitable solvents like ethanol or methanol.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of 3-methoxy-4-hydroxybenzaldehyde | HNO₃/H₂SO₄ mixture at 0 °C | Variable |
| 2 | Alkylation with benzyl bromide | Potassium carbonate in acetonitrile, reflux for 3 h | High (up to 95%) |
| 3 | Reduction with hydrogen | Palladium on carbon catalyst, under hydrogen atmosphere | Excellent yield |
Recent studies have highlighted various approaches to optimize the synthesis of this compound:
Flow Chemistry : Utilizing flow reactors for nitration allows better control over reaction conditions, reducing by-products significantly.
One-Pot Reactions : Combining multiple steps into a one-pot synthesis has been shown to enhance efficiency and reduce purification times.
Alternative Reducing Agents : Research indicates that using alternative catalysts or reducing agents can improve yields while minimizing side reactions.
The preparation of this compound encompasses several critical steps including nitration, alkylation, and reduction. Each method can be optimized based on specific laboratory conditions and desired outcomes. Ongoing research continues to refine these processes, aiming for higher yields and purities while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal hydrides like sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The benzyloxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
Reduction: 4-(Benzyloxy)-3-methoxy-2-aminobenzaldehyde.
Oxidation: 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde is utilized in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its functional groups that can be modified to enhance biological activity.
Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and dyes.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde depends on its chemical reactivity and the functional groups present. The nitro group can participate in redox reactions, while the aldehyde group can form Schiff bases with amines. These interactions can influence molecular targets and pathways, such as enzyme inhibition or activation, and can be exploited in drug design and development.
Comparison with Similar Compounds
Physical and Spectroscopic Comparisons
Notes:
- The nitro group in the target compound lowers solubility in water compared to non-nitrated analogs .
- IR spectra confirm functional group integrity; absence of nitro peaks in 4-(benzyloxy)-3-methoxybenzaldehyde simplifies purification .
Biological Activity
4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, an organic compound with the molecular formula CHNO, is characterized by its unique structural features, including a benzyloxy group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its biological activity and reactivity.
The compound is classified as an aromatic aldehyde, which is significant for its reactivity in various chemical reactions, including oxidation and reduction. The presence of the nitro group enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 273.27 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Aldehyde, Nitro, Ether |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The specific mechanisms of action are still under investigation but may involve interactions with cellular pathways and biological targets.
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antifungal properties by disrupting cellular antioxidation systems in pathogenic fungi. This disruption can be an effective method for controlling fungal pathogens, particularly those that are resistant to conventional treatments .
2. Anticancer Properties
The compound's structure allows it to interact with multiple biological targets, potentially leading to changes in cellular processes such as proliferation and apoptosis. Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression.
Case Study: Inhibition of Xanthine Oxidase
A series of studies have explored the inhibitory effects of substituted benzaldehydes on xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation. The introduction of specific functional groups significantly enhanced the inhibitory activity of these compounds, suggesting that this compound could similarly affect XO activity .
The biological activity of this compound is likely attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. This interaction can lead to conformational changes in enzymes or receptors, influencing their activity and downstream signaling pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Competes with substrate for active sites |
| Receptor Binding | Alters receptor conformation and signaling |
| Antioxidant Activity | Disrupts oxidative stress pathways |
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, similar compounds exhibit favorable profiles such as good bioavailability and rapid onset of action. The stability and solubility of this compound in various solvents may influence its absorption and distribution within biological systems .
Q & A
Basic: What synthetic routes are available for preparing 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nitration or functional group interconversion. For example, in a related synthesis, 4-benzyloxy-3-methoxybenzaldehyde was reacted with 2-hydrazinopyridine in ethanol under acidic conditions (acetic acid) to form a hydrazone intermediate, achieving a 91% yield . Key optimization parameters include:
- Solvent choice : Ethanol balances solubility and reactivity.
- Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation.
- Temperature : Room temperature minimizes side reactions.
- Purification : Vacuum filtration and sequential washing (water/methanol) enhance purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- 1H/13C-NMR : Key signals include the benzyloxy methylene protons (δ ~5.11 ppm, singlet) and methoxy groups (δ ~3.84 ppm). Aromatic protons adjacent to nitro groups show downfield shifts (δ 7.95 ppm, singlet) .
- FTIR : Strong absorption at ~1596 cm⁻¹ (C=O stretch) and ~1261 cm⁻¹ (C-O of benzyloxy) .
- HRMS : Confirm molecular ion [M+H]+ with <1 ppm error (e.g., calculated 334.1556 vs. observed 334.1553) .
Advanced: How do steric and electronic effects of substituents influence its reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The nitro group at position 2 directs electrophiles to the meta position (C-5), while the benzyloxy and methoxy groups at C-4 and C-3 create steric hindrance. For example, bromination at C-5 in related derivatives requires careful control of reaction time and temperature to avoid over-substitution . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density and frontier molecular orbitals.
Advanced: What challenges arise in crystallographic analysis of this compound, and how can X-ray diffraction conditions be optimized?
Answer:
Challenges include:
- Crystal growth : Slow evaporation from DMSO/ethanol mixtures improves crystal quality.
- Thermal stability : Decomposition above 175°C necessitates low-temperature data collection .
- Heavy atom effects : Halogenated derivatives (e.g., bromo analogs) enhance anomalous scattering for phase resolution .
Safety: What precautions are essential when handling this compound, particularly regarding mutagenicity?
Answer:
- Mutagenicity : Ames testing of related benzaldehyde derivatives shows mutagenicity comparable to benzyl chloride. Use fume hoods and avoid inhalation .
- Decomposition : DSC studies indicate thermal decomposition above 175°C; avoid heating in closed systems .
- PPE : Nitrile gloves, lab coats, and eye protection are mandatory. Store in sealed containers away from oxidizers .
Methodological: How can researchers resolve contradictions in reported melting points or spectral data across studies?
Answer:
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
- Thermal analysis : DSC identifies polymorphs or impurities affecting melting points .
- Cross-validation : Compare NMR data with literature (e.g., DMSO-d6 shifts: δ 10.72 ppm for aldehyde protons) .
Application: How is this compound utilized in synthesizing heterocyclic compounds, and what strategies improve reaction yields?
Answer:
It serves as a precursor for triazolopyridines and Schiff base ligands. For example:
- Triazolopyridine synthesis : React with sodium hypochlorite in ethanol to cyclize hydrazone intermediates (3-hour stirring at RT, 78% yield) .
- Schiff base formation : Condense with aminophenols under inert atmosphere (N₂) to prevent oxidation .
- Catalysis : Add molecular sieves to absorb water and shift equilibrium toward product formation .
Advanced: What computational methods are effective for predicting reaction pathways or spectroscopic properties of derivatives?
Answer:
- DFT calculations : Gaussian or ORCA software can model transition states for NAS reactions (e.g., B3LYP/6-31G* basis set) .
- Molecular docking : AutoDock Vina predicts binding affinities of Schiff base metal complexes for antimicrobial studies .
- IR/NMR prediction : Tools like ACD/Labs or ChemDraw align computed spectra with experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
